2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in infectious diseases .
Mode of Action
1,2,4-oxadiazoles have been studied for their anti-infective properties . They may interact with their targets, leading to inhibition or modulation of the target’s function, which could result in the prevention or treatment of the infection.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds , it is plausible that this compound could affect pathways related to bacterial or viral replication, protein synthesis, or other processes critical to the survival and proliferation of infectious agents.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazole compounds , it can be inferred that the compound may lead to the inhibition of growth or killing of infectious agents.
Biochemical Analysis
Cellular Effects
Derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalyst to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide group.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent and its ability to inhibit various biological targets
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development due to its bioisosteric properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
1,2,4-oxadiazole: Known for its wide range of biological activities.
1,3,4-oxadiazole: Commonly used in drug development for its bioisosteric properties
Uniqueness
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-14-11-7-6-10-13(14)17(21)18-16-15(19-23-20-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRDMBDNZBUZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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